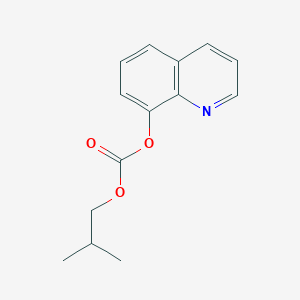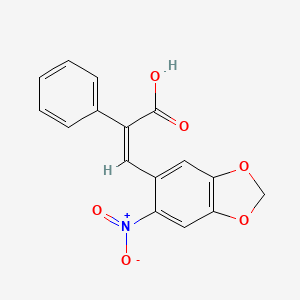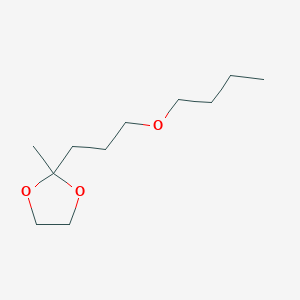
2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the butoxypropyl group imparts specific properties that make it suitable for specialized applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-methyl-1,3-dioxolane with 3-butoxypropyl halide under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxypropyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO or THF.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxolane derivatives.
科学研究应用
2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with target molecules, influencing their stability and reactivity. In biological systems, it may interact with cellular membranes or proteins, altering their function and leading to the observed biological effects.
相似化合物的比较
2-Hydroxy-3-butoxypropyl hydroxyethyl cellulose: A thermoresponsive polymer with similar butoxypropyl groups.
3-Butoxypropylamine: An amine derivative with a similar butoxypropyl group.
Comparison: 2-(3-Butoxypropyl)-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical and physical properties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
90626-33-8 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
2-(3-butoxypropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O3/c1-3-4-7-12-8-5-6-11(2)13-9-10-14-11/h3-10H2,1-2H3 |
InChI 键 |
WZYIPKVNUXMBLL-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCCC1(OCCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


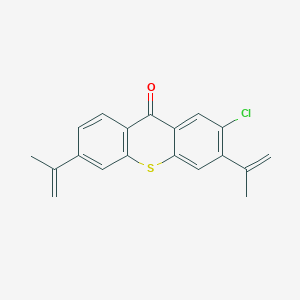
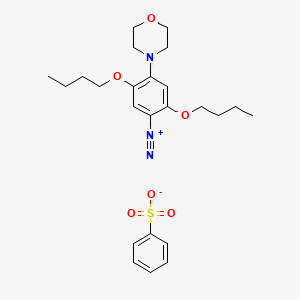
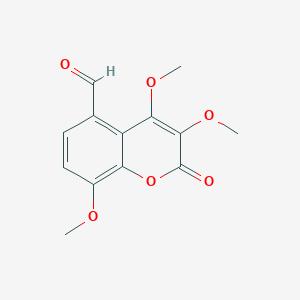
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
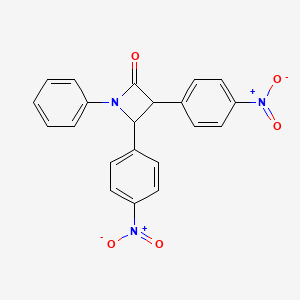
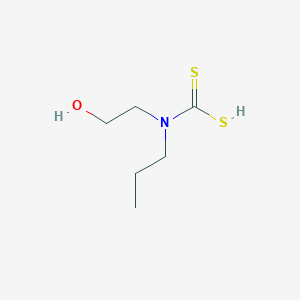


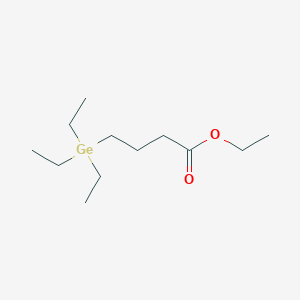
![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)

